2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-31-20-7-6-16(14-18(20)24)15-21(30)27-10-12-28(13-11-27)23-22-17-4-2-3-5-19(17)26-29(22)9-8-25-23/h6-9,14H,2-5,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGGKWJSZDMLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted aromatic ring, a methoxy group, and a piperazine moiety linked to a tetrahydropyrazino-indazole framework.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial , antitumor , and neuropharmacological properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that related compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Antifungal Activity : Similar derivatives have also been tested against fungal pathogens, indicating potential for broad-spectrum antimicrobial applications.
Antitumor Activity
Compounds containing the indazole moiety have been noted for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through pathways involving the inhibition of specific kinases or modulation of cell cycle regulators.
- Case Studies : A study highlighted the efficacy of a related compound in reducing tumor size in xenograft models, suggesting that the tetrahydropyrazino scaffold enhances antitumor activity .
Neuropharmacological Effects
The piperazine component suggests potential interactions with neurotransmitter systems:
- Receptor Binding : Preliminary studies indicate that this compound may act as an antagonist at certain serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
- Behavioral Studies : Animal models have shown altered behavior patterns consistent with anxiolytic or antidepressant effects when treated with similar compounds.
Data Tables
Research Findings
Recent studies have focused on the optimization of this compound's pharmacological profile:
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring and modifications to the piperazine structure have been systematically evaluated to enhance potency and selectivity against desired targets.
- In Vivo Studies : Animal studies are ongoing to assess toxicity profiles and therapeutic windows, which are critical for future clinical applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone. Research indicates that modifications of piperazine derivatives can lead to enhanced cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : A related piperazine derivative demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have shown efficacy against bacterial strains, making them candidates for development as antimicrobial agents.
- Case Study 2 : A study evaluating piperazine-based compounds found that specific derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Neurological Applications
Given the presence of the tetrahydropyrazinoindazole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Case Study 3 : Research into tetrahydropyrazine derivatives has indicated their potential as neuroprotective agents in models of neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Impact:
- Chlorine vs.
- Tetrahydropyrazinoindazol vs.
Molecular Similarity and Bioactivity Correlation
Computational studies () highlight the following:
- Tanimoto and Dice Metrics: The target compound’s similarity to known bioactive molecules (e.g., kinase inhibitors) can be quantified using fingerprint-based methods. For example, its tetrahydropyrazinoindazol moiety may align with pharmacophores for kinase inhibition (Tanimoto index >0.7 suggests significant overlap).
- Bioactivity Clustering: Compounds with >60% structural similarity (e.g., piperazine-ethanone derivatives) often cluster in hierarchical analyses, sharing modes of action such as protein target engagement ().
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
|---|---|---|---|
| LogP (estimated) | ~3.5 | ~2.8 | ~3.2 |
| Hydrogen Bond Acceptors | 6 | 3 | 3 |
| Rotatable Bonds | 5 | 3 | 3 |
| Bioactivity Prediction | Moderate CNS permeability | Antifungal/antibacterial | Likely cytotoxic |
The target compound’s higher molecular weight and rotatable bonds may reduce oral bioavailability compared to simpler analogues but improve target selectivity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes for this compound?
- Methodological Answer : Focus on modular synthesis strategies, such as coupling the substituted phenyl ethanone moiety with the tetrahydropyrazinoindazol-piperazine core. Evidence suggests using nucleophilic substitution or Buchwald-Hartwig amination for piperazine functionalization . For example, activating the piperazine nitrogen with a chloroacetyl group (as in related compounds) enables efficient coupling under mild conditions (e.g., K₂CO₃ in DMF at 80°C) . Monitor reaction progress via TLC and purify intermediates via column chromatography using ethyl acetate/hexane gradients.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to confirm substituent positions on the piperazine and indazolyl rings .
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure, particularly for verifying stereochemistry and hydrogen-bonding networks in the tetrahydropyrazinoindazol core .
- HRMS : Confirm molecular weight and fragmentation patterns to rule out byproducts .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using chloramphenicol and fluconazole as controls .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) to assess IC₅₀ values, ensuring comparisons with reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- Methodological Answer : Perform SAR studies by:
- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the phenyl ring to modulate lipophilicity and receptor binding .
- Indazolyl core optimization : Replace the tetrahydropyrazine moiety with pyridine or triazole rings to evaluate effects on π-π stacking interactions (e.g., via molecular docking) .
- Pharmacokinetic tuning : Add PEG-linked side chains to improve aqueous solubility without compromising membrane permeability .
Q. What computational tools can predict binding modes and off-target risks?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial topoisomerases or fungal CYP51 . Validate poses with MD simulations (e.g., GROMACS) to assess stability.
- Machine learning : Train QSAR models on datasets (e.g., ChEMBL) to predict ADMET properties and prioritize analogs with low hERG liability .
- Off-target screening : Employ SwissTargetPrediction to identify kinase or GPCR interactions that may require experimental validation .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) and validate cell line authenticity via STR profiling .
- Mechanistic studies : Use SPR or ITC to measure binding affinity discrepancies (e.g., if MIC values conflict with enzyme inhibition data) .
- Data triangulation : Cross-reference with structural analogs (e.g., 1-(4-arylpiperazinyl)ethanones) to identify trends in substituent-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
